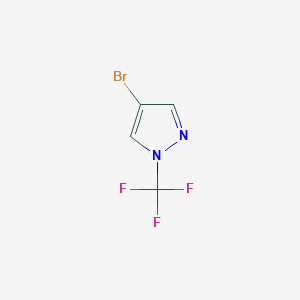

4-bromo-1-(trifluoromethyl)-1H-pyrazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-bromo-1-(trifluoromethyl)pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2BrF3N2/c5-3-1-9-10(2-3)4(6,7)8/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPOXCQUYNYTHDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN1C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2BrF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701279681 | |

| Record name | 4-Bromo-1-(trifluoromethyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701279681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1046831-97-3 | |

| Record name | 4-Bromo-1-(trifluoromethyl)-1H-pyrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1046831-97-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-1-(trifluoromethyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701279681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromo-1-(trifluoromethyl)-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-bromo-1-(trifluoromethyl)-1H-pyrazole from 1,3-Diketones

Abstract

This technical guide provides a comprehensive overview of the synthetic routes to 4-bromo-1-(trifluoromethyl)-1H-pyrazole, a heterocyclic compound of significant interest in medicinal chemistry and materials science.[1][2] The document is intended for researchers, scientists, and professionals in drug development, offering in-depth insights into the synthesis, focusing on pathways commencing from 1,3-diketones. We will explore the critical aspects of reaction mechanisms, regioselectivity, and the practical challenges associated with the key reagents, providing field-proven insights and detailed experimental protocols.

Introduction: The Significance of the this compound Scaffold

The pyrazole nucleus is a cornerstone in the architecture of a multitude of biologically active compounds. The introduction of a trifluoromethyl group (-CF3) onto the pyrazole ring at the N1 position significantly enhances the lipophilicity, metabolic stability, and binding affinity of the molecule to its biological targets.[1] Furthermore, the presence of a bromine atom at the C4 position provides a versatile handle for further chemical modifications through various cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, enabling the synthesis of diverse libraries of complex molecules.[2][3] Consequently, this compound serves as a crucial building block in the development of novel pharmaceuticals and agrochemicals.[4][5]

Synthetic Strategies: A Tale of Two Pathways

The synthesis of this compound from 1,3-diketones can be broadly categorized into two primary strategies:

-

Strategy A: Pyrazole Formation Followed by Bromination. This is the most direct and commonly employed approach. It involves the initial cyclocondensation of a 1,3-dicarbonyl compound with a trifluoromethylhydrazine source to construct the 1-(trifluoromethyl)-1H-pyrazole core, which is subsequently brominated at the 4-position.

-

Strategy B: Bromination of the 1,3-Diketone Precursor. In this alternative route, the 1,3-diketone is first brominated, and the resulting bromo-1,3-diketone is then subjected to cyclocondensation with trifluoromethylhydrazine.

The choice between these strategies is often dictated by the availability of starting materials, desired regioselectivity, and overall efficiency.

Core Synthesis: Cyclocondensation of 1,3-Diketones with Trifluoromethylhydrazine

The cornerstone of pyrazole synthesis is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine.[6][7] In our case, the key challenge lies in the use of the highly reactive and potentially unstable trifluoromethylhydrazine.

The Challenge of Trifluoromethylhydrazine

Trifluoromethylhydrazine is a volatile and unstable reagent, with a reported short half-life in solution of approximately 6 hours.[8] This instability presents significant handling and storage challenges, making its direct use in large-scale synthesis impractical and hazardous.

A Modern Solution: In-situ Generation of Trifluoromethylhydrazine

To circumvent the challenges associated with trifluoromethylhydrazine, a robust and practical one-pot method has been developed involving the in-situ generation of trifluoromethylhydrazine from a stable precursor, di-tert-butyl 1-(trifluoromethyl)hydrazine-1,2-dicarboxylate.[8] This approach allows for the controlled release of the reactive hydrazine in the presence of the 1,3-dicarbonyl substrate, leading to efficient pyrazole formation.

The Mechanism of Pyrazole Formation

The reaction proceeds through a well-established mechanism involving the initial nucleophilic attack of the hydrazine on one of the carbonyl groups of the 1,3-diketone, followed by an intramolecular cyclization and subsequent dehydration to afford the aromatic pyrazole ring.

Figure 1: Mechanism of pyrazole formation from a 1,3-diketone and trifluoromethylhydrazine.

The Critical Issue of Regioselectivity

When an unsymmetrical 1,3-diketone (R1 ≠ R2) is used, the initial nucleophilic attack of the hydrazine can occur at either of the two non-equivalent carbonyl carbons, potentially leading to a mixture of two regioisomeric pyrazoles.[9][10] The regiochemical outcome is influenced by several factors, including:

-

Steric Hindrance: The hydrazine will preferentially attack the less sterically hindered carbonyl group.

-

Electronic Effects: The more electrophilic carbonyl carbon will be more susceptible to nucleophilic attack.

-

Reaction Conditions: The choice of solvent and catalyst can significantly impact the regioselectivity. The use of fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to dramatically increase the regioselectivity in pyrazole formation.[9]

Bromination of the Pyrazole Core: The Final Step

Once the 1-(trifluoromethyl)-1H-pyrazole is formed, the final step is the regioselective bromination at the 4-position.

The Preferred Reagent: N-Bromosuccinimide (NBS)

N-Bromosuccinimide (NBS) is the most commonly used brominating agent for this transformation due to its mild and selective nature.[1][2] The reaction is typically carried out in a chlorinated solvent such as dichloromethane (CH₂Cl₂) at temperatures ranging from 0 °C to room temperature.[1]

Alternative Brominating Agents

While NBS is the workhorse for this reaction, other brominating agents such as N-bromosaccharin have also been reported and are noted to be even more reactive than NBS.[11]

Experimental Protocols

The following protocols are based on established literature procedures and are intended to provide a practical guide for the synthesis of this compound.

Protocol 1: One-Pot Synthesis of 1-(Trifluoromethyl)-1H-pyrazoles from 1,3-Diketones via In-situ Generation of Trifluoromethylhydrazine[8]

This protocol describes the synthesis of the pyrazole core using the stable di-Boc protected trifluoromethylhydrazine precursor.

Figure 2: Workflow for the one-pot synthesis of 1-(trifluoromethyl)-1H-pyrazoles.

Step-by-Step Methodology:

-

To a solution of di-tert-butyl 1-(trifluoromethyl)hydrazine-1,2-dicarboxylate (1.0 equiv) and the 1,3-dicarbonyl substrate (1.2 equiv) in dichloromethane (DCM), add p-toluenesulfonic acid monohydrate (TsOH·H₂O) (5.0 equiv).

-

Stir the mixture at a temperature between 20-40 °C for 12 hours. Monitor the reaction progress by LCMS.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Dilute the mixture with water and extract with DCM.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 1-(trifluoromethyl)-1H-pyrazole.

Protocol 2: Bromination of 1-(Trifluoromethyl)-1H-pyrazole[1]

This protocol details the final bromination step to yield the target compound.

Step-by-Step Methodology:

-

Dissolve the 1-(trifluoromethyl)-1H-pyrazole (1.0 equiv) in dichloromethane (CH₂Cl₂).

-

Cool the solution to 0 °C in an ice bath.

-

Add N-Bromosuccinimide (NBS) (1.0-1.1 equiv) portion-wise, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC/LCMS analysis indicates complete consumption of the starting material.

-

Wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

The crude product can be purified by recrystallization or column chromatography to yield this compound.

Data Summary: A Comparative Overview

The following table summarizes typical reaction conditions and yields for the synthesis of various N-trifluoromethyl pyrazoles from 1,3-diketones, as reported in the literature.

| 1,3-Diketone Substrate | Product | Yield | Reference |

| 1-Phenyl-1,3-butanedione | 3-Methyl-5-phenyl-1-(trifluoromethyl)-1H-pyrazole | 72% | [8] |

| 1,3-Diphenyl-1,3-propanedione | 3,5-Diphenyl-1-(trifluoromethyl)-1H-pyrazole | 75% | [8] |

| 3-Phenyl-2,4-pentanedione | 3,5-Dimethyl-4-phenyl-1-(trifluoromethyl)-1H-pyrazole | 47% | [8] |

Conclusion

The synthesis of this compound from 1,3-diketones is a well-established yet nuanced process. The modern approach of employing a stable, protected form of trifluoromethylhydrazine for in-situ generation has significantly improved the practicality and safety of the key cyclocondensation step. Careful consideration of the 1,3-diketone structure is paramount to mitigating regioselectivity issues. The subsequent bromination with NBS provides a reliable method for the final functionalization. This guide provides the fundamental knowledge and practical protocols for the successful synthesis of this valuable chemical intermediate, empowering researchers to advance their work in drug discovery and materials science.

References

-

Journal of Organic Chemistry. (2024). Synthesis of Diverse N-Trifluoromethyl Pyrazoles by Trapping of Transiently-Generated Trifluoromethylhydrazine. ACS Publications. Retrieved from [Link]

-

Katritzky, A. R., Wang, M., Zhang, S., Voronkov, M. V., & Steel, P. J. (n.d.). Regioselective Synthesis of Polysubstituted Pyrazoles and Isoxazoles. The Journal of Organic Chemistry - ACS Publications. Retrieved from [Link]

-

Journal of Organic Chemistry. (n.d.). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. ACS Publications. Retrieved from [Link]

-

MDPI. (2023). Exploring Three Avenues: Chemo- and Regioselective Transformations of 1,2,4-Triketone Analogs into Pyrazoles and Pyridazinones. Retrieved from [Link]

-

ResearchGate. (n.d.). Reaction of 2-Hydroxyethylhydrazine with a Trifluoromethyl-β-diketone: Study and Structural Characterization of a New 5-Hydroxy-5-trifluoromethyl-4,5-dihydropyrazole Intermediate. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 4-bromo-5-(trifluoromethyl)-1H-pyrazoles 3a–d. Retrieved from [Link]

-

ResearchGate. (n.d.). A Practical Synthetic Method for Functionalized 1-Methyl-3/5-(trifluoromethyl)-1H-pyrazoles. Retrieved from [Link]

-

Scribd. (n.d.). New Efficient Synthetic Routes To Trifluoromethyl Substituted Pyrazoles and Corresponding B-Diketones. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of new trifluoromethyl-containing 1-(3,5-dialkyl-4-hydroxybenzyl)-pyrazole and -pyrazol-5-one deriatives and their corresponding aroxyls. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Retrieved from [Link]

-

Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Retrieved from [Link]

-

SciELO México. (n.d.). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Retrieved from [Link]

Sources

- 1. This compound | 1046831-97-3 | Benchchem [benchchem.com]

- 2. Buy this compound | 1046831-97-3 [smolecule.com]

- 3. researchgate.net [researchgate.net]

- 4. thieme-connect.com [thieme-connect.com]

- 5. CAS 1046831-97-3: this compound [cymitquimica.com]

- 6. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]

- 7. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. mdpi.com [mdpi.com]

- 11. scielo.org.mx [scielo.org.mx]

An In-Depth Technical Guide to the NMR Characterization of 4-bromo-1-(trifluoromethyl)-1H-pyrazole

Introduction

In the landscape of modern drug discovery and development, fluorinated heterocyclic compounds have emerged as a cornerstone for creating novel therapeutic agents. The unique properties imparted by fluorine, such as enhanced metabolic stability, increased binding affinity, and improved bioavailability, make these scaffolds highly desirable. Among these, pyrazole derivatives are of particular interest due to their wide range of biological activities. This guide provides a detailed technical analysis of the characterization of a key building block, 4-bromo-1-(trifluoromethyl)-1H-pyrazole (CAS No. 1046831-97-3), using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2][3] This document is intended for researchers, scientists, and professionals in the field of drug development who require a comprehensive understanding of the structural elucidation of this important intermediate.

The strategic placement of a bromine atom at the C4 position and a trifluoromethyl group at the N1 position of the pyrazole ring creates a versatile chemical entity. The bromine atom serves as a convenient handle for further functionalization through various cross-coupling reactions, while the electron-withdrawing trifluoromethyl group significantly influences the electronic properties of the pyrazole ring, which can be critical for modulating the pharmacological activity of derivative compounds. Accurate and unambiguous characterization of this molecule is paramount, and NMR spectroscopy stands as the most powerful tool for this purpose.

Molecular Structure and NMR-Active Nuclei

The molecular structure of this compound consists of a five-membered pyrazole ring with two adjacent nitrogen atoms. The molecule has the chemical formula C₄H₂BrF₃N₂ and a molecular weight of approximately 214.97 g/mol .[4] For the purpose of NMR analysis, we will be focusing on the ¹H and ¹³C nuclei. The structure contains two chemically non-equivalent protons and four distinct carbon atoms, in addition to the trifluoromethyl carbon. The presence of the highly electronegative fluorine atoms in the trifluoromethyl group will induce significant effects on the chemical shifts of nearby protons and carbons, primarily through space and through bond interactions.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound is expected to be relatively simple, exhibiting two distinct signals corresponding to the protons at the C3 and C5 positions of the pyrazole ring. The proton at the C4 position in the parent pyrazole is substituted with a bromine atom, thus no signal will be observed from this position.

The electron-withdrawing nature of both the bromine atom and the N-trifluoromethyl group will deshield the ring protons, causing their signals to appear at a relatively downfield region of the spectrum. The trifluoromethyl group, in particular, exerts a strong deshielding effect on the adjacent C5 proton.

Predicted ¹H NMR Data:

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| H-3 | 7.8 - 8.2 | Doublet (d) | ~2-3 Hz | Deshielded by the adjacent nitrogen and the distant trifluoromethyl group. Coupled to H-5. |

| H-5 | 8.2 - 8.6 | Doublet (d) | ~2-3 Hz | Strongly deshielded by the adjacent N-trifluoromethyl group. Coupled to H-3. |

The coupling between H-3 and H-5 is a four-bond coupling (⁴JHH), which is typically small in pyrazole systems, in the range of 2-3 Hz.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum will provide valuable information about the carbon framework of the molecule. We expect to observe signals for the three carbon atoms of the pyrazole ring and one signal for the trifluoromethyl carbon. The chemical shifts will be influenced by the electronegativity of the attached atoms (N, Br) and the trifluoromethyl group.

A key feature of the ¹³C NMR spectrum will be the coupling between the carbon nuclei and the fluorine atoms of the trifluoromethyl group (¹JCF, ²JCF, etc.). The trifluoromethyl carbon will appear as a quartet due to coupling with the three equivalent fluorine atoms. The C5 carbon, being two bonds away from the fluorine atoms, will also likely exhibit a quartet splitting (²JCF), which can be a valuable diagnostic tool.

Predicted ¹³C NMR Data:

| Carbon | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| C-3 | 135 - 145 | Singlet or fine multiplet | - | Deshielded by the adjacent nitrogen atom. |

| C-4 | 90 - 100 | Singlet | - | Shielded due to the heavy atom effect of bromine. |

| C-5 | 125 - 135 | Quartet (q) | ²JCF ≈ 35-45 Hz | Deshielded by the adjacent N-trifluoromethyl group and coupled to the three fluorine atoms. |

| CF₃ | 115 - 125 | Quartet (q) | ¹JCF ≈ 270-280 Hz | Characteristic chemical shift for a trifluoromethyl group attached to a nitrogen atom. Large one-bond C-F coupling constant. |

The substituent effects of a trifluoromethyl group on ¹³C chemical shifts are well-documented, with the direct C-F coupling being the most prominent feature.[5]

Experimental Protocol: NMR Sample Preparation and Data Acquisition

The following is a generalized protocol for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

1. Sample Preparation:

-

Solvent Selection: Choose a deuterated solvent that will completely dissolve the sample. Chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices for this type of compound. The choice of solvent can slightly influence the chemical shifts.

-

Sample Concentration: Weigh approximately 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, high-quality 5 mm NMR tube.

-

Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added, although modern NMR spectrometers can reference the spectrum to the residual solvent peak.

2. NMR Data Acquisition:

-

Instrumentation: The spectra should be acquired on a high-resolution NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.

-

¹H NMR Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16 to 64 scans, depending on the sample concentration.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: A spectral width of approximately 12-16 ppm is typically sufficient.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').

-

Number of Scans: 512 to 2048 scans, as ¹³C is a less sensitive nucleus.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2 seconds.

-

Spectral Width: A spectral width of approximately 200-220 ppm is generally required.

-

3. Data Processing:

-

Fourier Transformation: Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase Correction: Manually or automatically correct the phase of the spectrum.

-

Baseline Correction: Apply a baseline correction to ensure a flat baseline.

-

Referencing: Reference the spectrum to the residual solvent peak or the internal standard (TMS at 0.00 ppm).

-

Integration and Peak Picking: Integrate the signals in the ¹H spectrum and pick the peaks in both the ¹H and ¹³C spectra to determine their chemical shifts and coupling constants.

Visualizing the Structure and NMR Assignments

To aid in the interpretation of the NMR data, a clear visualization of the molecular structure with labeled atoms is essential. The following diagram, generated using Graphviz, illustrates the structure of this compound with the IUPAC numbering scheme.

Figure 1: Molecular structure of this compound with atom numbering.

Conclusion

The comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound provides a definitive method for its structural confirmation and purity assessment. The predicted spectra, characterized by two doublets in the ¹H NMR and four distinct signals in the ¹³C NMR with characteristic C-F couplings, serve as a reliable fingerprint for this important synthetic intermediate. The experimental protocols outlined in this guide offer a standardized approach for obtaining high-quality NMR data, ensuring accuracy and reproducibility in research and development settings. A thorough understanding of the NMR characteristics of this molecule is crucial for scientists working on the synthesis of novel pyrazole-based compounds with potential therapeutic applications.

References

-

CP Lab Safety. This compound, min 97%, 1 gram. [Link]

-

NIH. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. [Link]

-

Semantic Scholar. NMR Spectra of Benzenes Containing Trifluoromethyl Groups. [Link]

-

MDPI. Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. [Link]

-

PubChem. This compound. [Link]

Sources

An In-depth Technical Guide to 4-Bromo-1-(trifluoromethyl)-1H-pyrazole (CAS No. 1046831-97-3)

Introduction

4-Bromo-1-(trifluoromethyl)-1H-pyrazole is a halogenated heterocyclic compound that has garnered significant attention within the scientific community. Its unique molecular architecture, featuring a pyrazole ring substituted with a bromine atom and an electron-withdrawing trifluoromethyl group, imparts a distinct reactivity profile, making it a valuable building block in various fields of chemical research and development.[1][2][3] This guide provides a comprehensive overview of its chemical and physical properties, safety and handling protocols, key applications with a detailed experimental workflow, and a list of commercial suppliers to support researchers, scientists, and drug development professionals in leveraging this versatile reagent.

Chemical Identity and Properties

The fundamental identity of this compound is established by its Chemical Abstracts Service (CAS) number, 1046831-97-3.[2][3][4][5] Its systematic IUPAC name is this compound.[2][6] The presence of the trifluoromethyl group significantly influences the electronic properties of the pyrazole ring, enhancing its reactivity in various chemical transformations.[1][2]

Physicochemical Data

A summary of the key physical and chemical properties of this compound is presented in the table below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 1046831-97-3 | [2][3][4][5] |

| Molecular Formula | C₄H₂BrF₃N₂ | [1][2][3][6] |

| Molecular Weight | 214.97 g/mol | [1][2][6] |

| IUPAC Name | 4-bromo-1-(trifluoromethyl)pyrazole | [2][6] |

| Synonyms | 4-bromo-1-(trifluoromethyl)pyrazole; 1H-Pyrazole, 4-bromo-1-(trifluoromethyl)- | [2][3] |

| Appearance | Solid | [7] |

| Melting Point | 4°C | [3] |

| Boiling Point | 35-37°C | [3][8] |

| Purity | Typically ≥97% | [3][7][9] |

Safety and Handling

Due to its chemical nature, this compound requires careful handling in a laboratory setting. It is classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation.[6] It may also cause respiratory irritation.[6]

GHS Hazard Classification:

-

Acute Toxicity, Oral: Category 4[6]

-

Skin Corrosion/Irritation: Category 2[6]

-

Serious Eye Damage/Eye Irritation: Category 2A[6]

-

Specific Target Organ Toxicity (Single Exposure), Respiratory Tract Irritation: Category 3[6]

Precautionary Measures:

-

Handling: Use only in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands and any exposed skin thoroughly after handling.[1]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[1]

-

Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed.[1]

-

First Aid: In case of contact with eyes, rinse cautiously with water for several minutes. If on skin, wash with plenty of soap and water. If inhaled, remove the person to fresh air. If swallowed, rinse mouth and seek medical attention.[1]

Applications in Research and Development

The unique structural features of this compound make it a versatile intermediate in the synthesis of more complex molecules.

-

Medicinal Chemistry: Pyrazole derivatives are known to exhibit a wide range of biological activities.[10] This compound serves as a key starting material for the synthesis of novel pharmaceutical candidates. The trifluoromethyl group can enhance metabolic stability and binding affinity, while the bromine atom provides a reactive handle for further molecular elaboration.[1][2]

-

Agrochemicals: The pyrazole scaffold is a common feature in many pesticides and herbicides. The introduction of a trifluoromethyl group can significantly enhance the biological activity of these compounds.[1][2]

-

Materials Science: This compound can be incorporated into polymers and other materials to impart specific electronic or optical properties. The presence of fluorine can enhance thermal stability and chemical resistance.[1][2]

Experimental Protocol: Suzuki-Miyaura Cross-Coupling Reaction

The bromine atom at the 4-position of the pyrazole ring is well-suited for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction is a powerful tool for the formation of carbon-carbon bonds.[11][12] Below is a representative, step-by-step methodology for a Suzuki-Miyaura cross-coupling reaction using this compound as a substrate. This protocol is based on established procedures for similar couplings.[11][13]

Objective: To synthesize a 4-aryl-1-(trifluoromethyl)-1H-pyrazole derivative.

Materials:

-

This compound

-

Arylboronic acid (e.g., phenylboronic acid)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃, or Na₂CO₃)

-

Anhydrous solvent (e.g., 1,4-dioxane, toluene, or DMF)

-

Argon or nitrogen gas supply

-

Standard laboratory glassware for inert atmosphere reactions

-

Stirring plate and magnetic stir bar

-

Heating mantle or oil bath

-

Thin-layer chromatography (TLC) supplies

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexanes, ethyl acetate)

Step-by-Step Methodology:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), the arylboronic acid (1.1-1.5 eq), and the base (2.0-3.0 eq).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times to ensure an oxygen-free environment.

-

Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the anhydrous solvent. Degas the resulting mixture by bubbling the inert gas through it for 10-15 minutes. Subsequently, add the palladium catalyst (0.01-0.05 eq) to the flask.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-aryl-1-(trifluoromethyl)-1H-pyrazole.

-

Characterization: Characterize the purified product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Workflow Diagram

Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling of this compound.

Commercial Suppliers

This compound is available from various chemical suppliers. Researchers are advised to request certificates of analysis to ensure the purity and quality of the material. Some of the suppliers include:

-

BLD Pharmatech Co., Limited[14]

-

Echemi[15]

-

Elsa Biotechnology Co., Ltd.[8]

-

Gihi Chemicals[4]

-

Reagentia[5]

-

Smolecule[2]

-

Benchchem[1]

Conclusion

This compound is a highly versatile and reactive building block with significant potential in drug discovery, agrochemical synthesis, and materials science. Its well-defined physicochemical properties and reactivity in key transformations like the Suzuki-Miyaura cross-coupling make it an invaluable tool for synthetic chemists. Adherence to appropriate safety protocols is essential for its handling and use in a research setting. This guide serves as a foundational resource for professionals seeking to incorporate this compound into their research and development programs.

References

-

This compound; CAS No.: 1046831-97-3 - Gihi Chemicals. (n.d.). Retrieved from [Link]

-

4-BroMo-1-trifluoroMethyl-1H-pyrazole (1 x 50 mg) | Reagentia. (n.d.). Retrieved from [Link]

-

BLD Pharmatech Co., Limited (Page 200) @ ChemBuyersGuide.com, Inc. (n.d.). Retrieved from [Link]

-

4-bromo-1-(trifluoromethyl) - Elsa Biotechnology Co.,Ltd. - MOLBASE. (n.d.). Retrieved from [Link]

-

This compound | C4H2BrF3N2 | CID 59238833 - PubChem. (n.d.). Retrieved from [Link]

-

This compound, min 97%, 1 gram - CP Lab Safety. (n.d.). Retrieved from [Link]

-

Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H) - PubMed Central. (2021, January 4). Retrieved from [Link]

-

Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H) - RSC Publishing. (2021, January 4). Retrieved from [Link]

-

Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives - International Journal of Pharmaceutical Sciences Review and Research. (2020, October 24). Retrieved from [Link]

-

Suzuki Coupling - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

Sources

- 1. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 2. chembk.com [chembk.com]

- 3. echemi.com [echemi.com]

- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 5. 4-Bromopyrazole | C3H3BrN2 | CID 16375 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | C4H2BrF3N2 | CID 59238833 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. calpaclab.com [calpaclab.com]

- 10. globalresearchonline.net [globalresearchonline.net]

- 11. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Suzuki Coupling [organic-chemistry.org]

- 13. pubs.rsc.org [pubs.rsc.org]

- 14. chemicalbook.com [chemicalbook.com]

- 15. 4-BROMO-1-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE CAS#: 497832-99-2 [m.chemicalbook.com]

The Trifluoromethylated Pyrazole Core: A Technical Guide to its Discovery, Synthesis, and Transformative Impact in Science

Abstract: The strategic incorporation of the trifluoromethyl (CF₃) group into the pyrazole scaffold represents a cornerstone of modern medicinal and materials chemistry. This guide provides an in-depth analysis of the discovery and historical evolution of trifluoromethylated pyrazoles, charting the journey from early synthetic challenges to the development of sophisticated methodologies. We will explore the foundational Knorr synthesis using fluorinated precursors and delve into advanced strategies such as 1,3-dipolar cycloadditions and late-stage trifluoromethylation. A core focus will be placed on the profound and predictable influence of the CF₃ group on the physicochemical properties of the pyrazole ring, including acidity, lipophilicity, and metabolic stability. Through detailed protocols, comparative data, and mechanistic insights, this document serves as a comprehensive resource for researchers, scientists, and drug development professionals aiming to leverage the unique advantages of this privileged structural motif.

The Dawn of a Privileged Scaffold: A Historical Perspective

The story of trifluoromethylated pyrazoles is intrinsically linked to the broader recognition of fluorine in drug discovery. The introduction of a trifluoromethyl (CF₃) group can dramatically alter a molecule's physical and chemical properties.[1] Its high electronegativity and lipophilicity can enhance metabolic stability, improve binding affinity to target proteins, and increase membrane permeability, making it a highly desirable feature in bioactive compounds.[1]

The pyrazole ring itself was first synthesized by Ludwig Knorr in 1883 through the condensation of a β-diketone with a hydrazine derivative, a reaction now famously known as the Knorr pyrazole synthesis.[2] This robust reaction became the workhorse for generating a vast library of pyrazole-based compounds.

The convergence of these two fields—pyrazole chemistry and organofluorine chemistry—marked a significant milestone. Early approaches to trifluoromethylated pyrazoles logically extended Knorr's work by utilizing trifluoromethylated β-diketones as building blocks. One of the seminal preparations was the synthesis of 3,5-bis(trifluoromethyl)pyrazole, reported in 1966, which involved the reaction of hexafluoroacetylacetone with hydrazine.[3] This "building block" approach, where the CF₃ group is incorporated into a precursor before the ring-forming reaction, was the dominant strategy for decades and remains a highly reliable and scalable method.

The Quantum Leap: Modern Synthetic Strategies

While the classical Knorr synthesis provided access to a range of trifluoromethylated pyrazoles, the demand for more diverse and complex structures spurred the development of new synthetic technologies. These modern methods can be broadly categorized into cycloaddition reactions and late-stage functionalization.

[3+2] Cycloaddition Reactions

A powerful alternative to condensation chemistry is the use of 1,3-dipolar cycloaddition reactions.[4][5] This strategy typically involves the in situ generation of a trifluoromethylated nitrile imine, which then reacts with an appropriate dipolarophile (like an alkyne or alkene) to form the pyrazole ring.[4][5][6][7]

The primary advantage of this approach is its high regioselectivity and functional group tolerance, allowing for the synthesis of complex pyrazoles that might be inaccessible through classical condensation.[5][8] The reaction proceeds under mild conditions and provides an efficient route to polysubstituted 3-trifluoromethylpyrazoles.[5][8]

dot graph "Cycloaddition_Strategy" { layout="dot"; rankdir="LR"; splines="ortho"; node [shape="box", style="rounded,filled", fontname="Arial", fontsize="10", fontcolor="#202124"]; edge [fontname="Arial", fontsize="9", color="#5F6368", arrowhead="normal"];

subgraph "cluster_reactants" { label="Reactant Generation"; bgcolor="#F1F3F4"; color="#5F6368"; node [fillcolor="#FFFFFF"];

}

subgraph "cluster_reaction" { label="Core Reaction"; bgcolor="#F1F3F4"; color="#5F6368"; node [fillcolor="#FFFFFF"];

}

subgraph "cluster_product" { label="Product Formation"; bgcolor="#F1F3F4"; color="#5F6368"; node [fillcolor="#FFFFFF"];

}

// Edges Hydrazonoyl_Halide -> Nitrile_Imine; Base -> Nitrile_Imine; Nitrile_Imine -> Cycloaddition; Dipolarophile -> Cycloaddition; Cycloaddition -> Pyrazoline; Pyrazoline -> Oxidation; Oxidation -> Final_Pyrazole; } etad Caption: Workflow for [3+2] cycloaddition synthesis of trifluoromethylated pyrazoles.

Late-Stage Trifluoromethylation

A more recent and highly sought-after strategy involves the direct introduction of a CF₃ group onto a pre-formed pyrazole ring or during the cyclization step. This "late-stage" functionalization is extremely valuable in drug discovery as it allows for the rapid modification of advanced intermediates or lead compounds.

One innovative method involves the trifluoromethylation/cyclization of α,β-alkynic hydrazones using a hypervalent iodine reagent (e.g., Togni's reagent).[7][9] This approach is notable for proceeding under mild, transition-metal-free conditions, providing an efficient pathway to 3-trifluoromethylpyrazoles.[9]

Impact on Physicochemical Properties: The "Fluorine Effect"

The introduction of a CF₃ group has a profound and predictable impact on the key physicochemical properties of the pyrazole core, often referred to as the "fluorine effect." This effect is a direct consequence of the high electronegativity of fluorine atoms.

-

Acidity (pKa): The CF₃ group is a powerful electron-withdrawing group. This property significantly increases the acidity (lowers the pKa) of the pyrazole N-H proton compared to its non-fluorinated counterparts.[1] A lower pKa is crucial for modulating the ionization state of a molecule at physiological pH, which in turn affects solubility and target engagement.[1]

-

Lipophilicity (logP): Lipophilicity is a critical parameter in drug development, influencing a compound's absorption, distribution, metabolism, and excretion (ADME) profile. The CF₃ group is highly lipophilic, and its incorporation almost invariably increases the logP value of the parent molecule.[1] This enhancement can improve membrane permeability and aid in crossing biological barriers like the blood-brain barrier.

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Replacing a metabolically labile C-H or C-CH₃ bond with a C-CF₃ bond can block sites of oxidative metabolism by cytochrome P450 enzymes, thereby increasing the half-life and bioavailability of a drug candidate.[6]

| Property | Pyrazole (Unsubstituted) | 3,5-bis(Trifluoromethyl)pyrazole | Rationale for Change |

| Melting Point | 67-70 °C[1] | 83-85 °C[10] | Increased molecular weight and altered crystal packing forces. |

| Boiling Point | 186-188 °C[1] | 147 °C[10] | Changes in intermolecular forces and polarity. |

| Acidity (pKa) | ~14 (in water) | 7.12 (Predicted)[10] | Strong inductive electron-withdrawal by two CF₃ groups stabilizes the conjugate base. |

Applications: From Pharmaceuticals to Materials Science

The unique combination of properties imparted by the CF₃ group has made trifluoromethylated pyrazoles privileged scaffolds in various scientific domains.

-

Medicinal Chemistry: They are integral components of numerous pharmaceuticals. For instance, the pyrazole core is central to the mechanism of COX-2 inhibitors.[11] The CF₃ group can enhance binding affinity and improve the pharmacokinetic profile of these drugs.[11][12]

-

Agrochemicals: Many successful pesticides and herbicides utilize this motif.[8] The enhanced stability and lipophilicity contribute to their potency and environmental persistence.

-

Materials Science: Fluorinated pyrazoles are used in the development of specialized materials such as photoresists for semiconductor manufacturing, where properties like thermal stability and etch resistance are critical.

Experimental Protocols

Protocol: Classical Knorr Synthesis of 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol

This protocol is adapted from established procedures for the condensation of a β-ketoester with a hydrazine.[13][14]

Causality: This method is chosen for its reliability, scalability, and historical significance. The use of ethyl 4,4,4-trifluoroacetoacetate provides the CF₃- and keto-functionalities, while methylhydrazine serves as the dinucleophilic component to form the pyrazole ring. Acetic acid acts as a catalyst to facilitate the initial condensation to a hydrazone intermediate.

Methodology:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve ethyl 4,4,4-trifluoroacetoacetate (10.0 g, 54.3 mmol) in glacial acetic acid (20 mL).

-

Reagent Addition: Cool the solution to 10°C using an ice bath. Slowly add an aqueous solution of methylhydrazine (40%, 6.8 g, 59.7 mmol) dropwise over 1 hour, ensuring the internal temperature does not exceed 15°C.

-

Initial Reaction: Once the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour.

-

Cyclization: Heat the reaction mixture to 80°C and maintain this temperature with stirring for 5 hours. Monitor the reaction progress by TLC (30% ethyl acetate/70% hexane).

-

Workup: After cooling to room temperature, pour the reaction mixture into ice-water (100 mL). A precipitate will form.

-

Isolation: Collect the solid product by vacuum filtration, wash thoroughly with cold water (3 x 30 mL), and dry under vacuum to yield 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol as a solid. The product can be further purified by recrystallization if necessary.

Protocol: [3+2] Cycloaddition Synthesis of a Polysubstituted 3-Trifluoromethylpyrazole

This protocol is a representative example based on modern cycloaddition strategies.[4][5]

Causality: This method showcases the elegance of cycloaddition chemistry for creating complex, functionalized pyrazoles. The in situ generation of the highly reactive trifluoromethylated nitrile imine from a stable hydrazonoyl bromide precursor avoids handling unstable intermediates. The subsequent cycloaddition with a chalcone (an enone) is highly regio- and diastereoselective. The final oxidation step with MnO₂ is a mild method for aromatization.

dot graph "Protocol_Workflow" { layout="dot"; rankdir="TB"; node [shape="box", style="rounded,filled", fontname="Arial", fontsize="10", fontcolor="#202124", fillcolor="#FFFFFF"]; edge [fontname="Arial", fontsize="9", color="#5F6368", arrowhead="normal"];

Start [label="Start: Combine Hydrazonoyl\nBromide, Chalcone, & Et₃N\nin an appropriate solvent (e.g., CH₂Cl₂)", shape="ellipse", style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Step1 [label="Stir at Room Temperature\n(e.g., 12-24 hours)\nMonitor by TLC"]; Step2 [label="Reaction Complete?\n(Disappearance of starting material)"]; Step3 [label="Add MnO₂ (oxidant)\nto the reaction mixture"]; Step4 [label="Stir until Aromatization is Complete\n(Monitor by TLC/LCMS)"]; Step5 [label="Filter off MnO₂ through Celite"]; Step6 [label="Concentrate the Filtrate\nunder reduced pressure"]; Step7 [label="Purify Crude Product\n(e.g., Column Chromatography)"]; End [label="End: Isolated Trifluoromethylated\nPyrazole", shape="ellipse", style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Start -> Step1; Step1 -> Step2; Step2 -> Step3 [label="Yes"]; Step2 -> Step1 [label="No"]; Step3 -> Step4; Step4 -> Step5; Step5 -> Step6; Step6 -> Step7; Step7 -> End; } etad Caption: Step-by-step workflow for the synthesis and isolation via cycloaddition.

Methodology:

-

Reactant Preparation: To a solution of the chalcone derivative (1.0 mmol) and the trifluoromethylated hydrazonoyl bromide (1.2 mmol) in dichloromethane (10 mL), add triethylamine (Et₃N, 1.5 mmol) at room temperature.

-

Cycloaddition: Stir the mixture at room temperature for 12-24 hours. The reaction progress is monitored by TLC until the starting chalcone is consumed, indicating the formation of the pyrazoline intermediate.

-

Oxidation: To the reaction mixture, add activated manganese dioxide (MnO₂, 5.0 mmol) in one portion.

-

Aromatization: Stir the resulting suspension vigorously at room temperature for 6-12 hours. Monitor the conversion of the pyrazoline to the pyrazole by TLC or LC-MS.

-

Isolation: Upon completion, filter the reaction mixture through a pad of Celite®, washing the pad with dichloromethane (3 x 10 mL).

-

Purification: Combine the organic filtrates and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to afford the desired polysubstituted 3-trifluoromethylpyrazole.

Future Outlook

The field of trifluoromethylated pyrazoles continues to evolve. Current research focuses on developing more efficient and sustainable synthetic methods, including C-H activation and photoredox catalysis for late-stage trifluoromethylation. As our understanding of the nuanced effects of fluorine on biological systems deepens, the design of next-generation pharmaceuticals, agrochemicals, and advanced materials will increasingly rely on the strategic and precise placement of the trifluoromethyl group on the versatile pyrazole scaffold.

References

- physical properties of trifluoromethyl-substituted pyrazoles - Benchchem. (n.d.).

- The Significance of Trifluoromethyl Groups in Chemical Intermediates. (n.d.). Ningbo Inno Pharmchem Co., Ltd.

- Jasiński, M., et al. (2022). Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions. Organic Letters.

- Jasiński, M., et al. (2022). Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions. National Institutes of Health.

- Bekkali, F., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules.

-

A general and regioselective synthesis of 5-trifluoromethyl-pyrazoles. (n.d.). Semantic Scholar. Retrieved January 4, 2026, from [Link]

- What are the properties and applications of 3-(Trifluoromethyl)pyrazole? (n.d.). Guidechem.

- Knorr Pyrazole Synthesis. (2025). J&K Scientific LLC.

-

Ji, G., et al. (2014). Synthesis of 3-trifluoromethylpyrazoles via trifluoromethylation/cyclization of α,β-alkynic hydrazones using a hypervalent iodine reagent. Chemical Communications. Retrieved January 4, 2026, from [Link]

- Knorr Pyrazole Synthesis. (n.d.). Chem Help ASAP.

- 3,5-BIS(TRIFLUOROMETHYL)PYRAZOLE Product Description. (n.d.). ChemicalBook.

-

New Efficient Synthetic Routes To Trifluoromethyl Substituted Pyrazoles and Corresponding B-Diketones. (n.d.). Scribd. Retrieved January 4, 2026, from [Link]

- Method for preparation of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol. (n.d.). Google Patents.

-

Hawash, M., et al. (2025). Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation. Journal of Pharmaceutical Analysis. Retrieved January 4, 2026, from [Link]

-

Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation. (2025). ResearchGate. Retrieved January 4, 2026, from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. jk-sci.com [jk-sci.com]

- 3. scribd.com [scribd.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Page loading... [guidechem.com]

- 9. Synthesis of 3-trifluoromethylpyrazoles via trifluoromethylation/cyclization of α,β-alkynic hydrazones using a hypervalent iodine reagent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 14704-41-7 CAS MSDS (3,5-BIS(TRIFLUOROMETHYL)PYRAZOLE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 11. Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. chemhelpasap.com [chemhelpasap.com]

- 14. TW201835036A - Method for preparation of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol - Google Patents [patents.google.com]

Regioselective Synthesis of 4-bromo-1-(trifluoromethyl)-1H-pyrazole: A Technical Guide

Introduction: The Strategic Importance of 4-bromo-1-(trifluoromethyl)-1H-pyrazole

The pyrazole nucleus is a cornerstone in medicinal chemistry and materials science, renowned for its diverse biological activities and unique physicochemical properties.[1] The strategic incorporation of a trifluoromethyl group (-CF3) and a bromine atom onto the pyrazole scaffold gives rise to this compound, a highly versatile and sought-after building block. The potent electron-withdrawing nature of the trifluoromethyl group significantly enhances the metabolic stability, lipophilicity, and binding affinity of molecules, making it a privileged moiety in drug design.[2] The bromine atom at the 4-position serves as a versatile synthetic handle, enabling a wide array of cross-coupling reactions to introduce further molecular complexity.[1] This technical guide provides an in-depth exploration of the primary regioselective synthetic strategies to access this valuable compound, focusing on the underlying mechanistic principles and providing detailed, field-proven experimental protocols.

Strategic Approaches to Regioselective Synthesis

The regioselective synthesis of this compound primarily hinges on two robust strategies:

-

Direct Electrophilic Bromination of 1-(trifluoromethyl)-1H-pyrazole: This approach is attractive for its atom economy and straightforwardness. The key challenge lies in controlling the regioselectivity of the bromination to favor the desired 4-isomer.

-

[3+2] Cycloaddition Reactions: This powerful method allows for the construction of the pyrazole ring with inherent regiocontrol, building the desired substitution pattern from acyclic precursors.

This guide will delve into the mechanistic intricacies and practical execution of both methodologies.

Part 1: Direct Regioselective Bromination

The direct bromination of the 1-(trifluoromethyl)-1H-pyrazole core is a highly effective method for the synthesis of the 4-bromo isomer. The regioselectivity of this electrophilic aromatic substitution is governed by the electronic properties of the pyrazole ring and the directing influence of the N-trifluoromethyl group.

Mechanistic Insights into Regioselectivity

The pyrazole ring is an electron-rich aromatic system, susceptible to electrophilic attack. The N-trifluoromethyl group is a powerful electron-withdrawing group, which deactivates the pyrazole ring towards electrophilic substitution. However, its influence is not uniform across the ring. The C4 position is the most electron-rich and sterically accessible position, making it the preferred site for electrophilic attack. The nitrogen atom at the 2-position, through its lone pair, directs electrophiles to the adjacent C3 and C5 positions, but the strong deactivating effect of the trifluoromethyl group at N1 and steric hindrance make these positions less favorable for substitution compared to C4.

N-Bromosuccinimide (NBS) is the reagent of choice for this transformation, serving as a mild and selective source of electrophilic bromine. The reaction is typically carried out in a polar aprotic solvent, such as N,N-dimethylformamide (DMF), which facilitates the ionization of NBS and promotes the electrophilic substitution pathway.

Experimental Protocol: Regioselective Bromination of a 1-Phenyl-5-(trifluoromethyl)-1H-pyrazole Analog

Reaction Scheme:

A representative bromination reaction.

Materials:

-

1,3-Diphenyl-5-(trifluoromethyl)-1H-pyrazole

-

N-Bromosuccinimide (NBS)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Hexanes

-

Saturated aqueous sodium thiosulfate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a solution of 1,3-diphenyl-5-(trifluoromethyl)-1H-pyrazole (1.0 eq) in DMF, add N-bromosuccinimide (1.1 eq).

-

Stir the reaction mixture at 80 °C for 2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with saturated aqueous sodium thiosulfate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford the pure 4-bromo-1,3-diphenyl-5-(trifluoromethyl)-1H-pyrazole.[3]

Quantitative Data for Analogous Bromination:

| Substrate | Product | Yield | Reference |

| 3-Methyl-1-phenyl-5-(trifluoromethyl)-1H-pyrazole | 4-Bromo-3-methyl-1-phenyl-5-(trifluoromethyl)-1H-pyrazole | 95% | [3] |

| 1,3-Diphenyl-5-(trifluoromethyl)-1H-pyrazole | 4-Bromo-1,3-diphenyl-5-(trifluoromethyl)-1H-pyrazole | 92% | [3] |

Spectroscopic Data for 4-Bromo-1,3-diphenyl-5-(trifluoromethyl)-1H-pyrazole: [3]

-

¹H NMR (500 MHz, CDCl₃): δ = 7.91–7.89 (m, 2H), 7.53–7.49 (m, 5H), 7.48–7.42 (m, 3H).

-

¹³C{¹H} NMR (125 MHz, CDCl₃): δ = 150.7, 139.6, 131.4 (q, ²JC–F = 38 Hz), 130.6, 129.7, 129.1, 129.0, 128.4, 128.3, 126.1, 119.3 (q, ¹JC–F = 271 Hz, CF₃), 95.6.

-

HRMS (ESI-TOF): C₁₆H₁₁BrF₃N₂ (M + H)⁺ requires 367.0058; Found: 367.0052.

Part 2: [3+2] Cycloaddition Strategy

An alternative and highly regioselective approach to trifluoromethylated pyrazoles is through [3+2] cycloaddition reactions. This method involves the reaction of a 1,3-dipole with a dipolarophile to construct the five-membered pyrazole ring. The regioselectivity is predetermined by the nature of the reactants.

Mechanistic Rationale for Regioselectivity in [3+2] Cycloadditions

A powerful example of this strategy is the reaction of nitrile imines (the 1,3-dipole) with a suitable dipolarophile, such as 2-bromo-3,3,3-trifluoropropene (BTP). The nitrile imine is typically generated in situ from a hydrazonyl chloride precursor in the presence of a base. The regioselectivity of the cycloaddition is controlled by the frontier molecular orbitals of the nitrile imine and the dipolarophile, leading to the exclusive formation of the 5-trifluoromethylpyrazole isomer. Subsequent elimination of HBr from the cycloadduct intermediate leads to the aromatized pyrazole.

[3+2] Cycloaddition workflow.

Representative Experimental Protocol: [3+2] Cycloaddition for 5-Trifluoromethylpyrazoles

The following protocol, adapted from the work of He et al., describes a general and practical method for the synthesis of 5-trifluoromethylpyrazoles via a [3+2] cycloaddition reaction.[4]

Materials:

-

Hydrazonyl chloride (1.0 eq)

-

2-Bromo-3,3,3-trifluoropropene (BTP) (1.5 eq)

-

Triethylamine (Et₃N) (2.0 eq)

-

Dichloromethane (DCM)

-

Saturated aqueous ammonium chloride solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a solution of the hydrazonyl chloride in dichloromethane, add triethylamine.

-

Add 2-bromo-3,3,3-trifluoropropene to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

-

Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

-

Separate the organic layer and extract the aqueous layer with dichloromethane.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the 5-trifluoromethylpyrazole.[4]

This resulting 5-trifluoromethylpyrazole can then be subjected to regioselective bromination at the 4-position, as described in Part 1, to afford the target this compound.

Conclusion and Future Perspectives

The regioselective synthesis of this compound is a critical endeavor for advancing drug discovery and materials science. Both direct bromination and [3+2] cycloaddition strategies offer viable and efficient pathways to this valuable building block. The choice of method will depend on the availability of starting materials and the desired scale of the synthesis. The direct bromination of 1-(trifluoromethyl)-1H-pyrazole with NBS presents a more atom-economical approach, while the [3+2] cycloaddition offers exceptional control over regioselectivity. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to confidently and efficiently synthesize this key intermediate, thereby accelerating the development of novel and impactful chemical entities.

References

-

Barral, K.; et al. Synthesis of tetra-substituted 5-trifluoromethylpyrazoles via sequential halogenation/palladium-catalyzed C–C and C–N cross-coupling. RSC Advances. [Link]

-

He, Z.; et al. Regioselective Synthesis of 5-Trifluoromethylpyrazoles by [3 + 2] Cycloaddition of Nitrile Imines and 2-Bromo-3,3,3-trifluoropropene. The Journal of Organic Chemistry. [Link]

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Wikipedia. N-Bromosuccinimide. [Link]

-

MDPI. Trifluoromethyl Substituted Derivatives of Pyrazoles as Materials for Photovoltaic and Electroluminescent Applications. [Link]

Sources

- 1. gihichem.com [gihichem.com]

- 2. scielo.org.mx [scielo.org.mx]

- 3. Synthesis of tetra-substituted 5-trifluoromethylpyrazoles via sequential halogenation/palladium-catalyzed C–C and C–N cross-coupling - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02390D [pubs.rsc.org]

- 4. Regioselective Synthesis of 5-Trifluoromethylpyrazoles by [3 + 2] Cycloaddition of Nitrile Imines and 2-Bromo-3,3,3-trifluoropropene - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Stability and Storage of 4-bromo-1-(trifluoromethyl)-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of the stability and optimal storage conditions for 4-bromo-1-(trifluoromethyl)-1H-pyrazole, a key heterocyclic building block in modern medicinal chemistry and drug discovery. By understanding the intrinsic chemical properties and potential degradation pathways of this molecule, researchers can ensure its integrity, leading to more reliable and reproducible experimental outcomes.

Introduction: The Significance of this compound

This compound is a versatile synthetic intermediate. The pyrazole core is a prevalent scaffold in numerous pharmacologically active compounds. The strategic placement of a bromine atom at the 4-position provides a versatile handle for further functionalization, often through cross-coupling reactions.[1] Concurrently, the trifluoromethyl (CF3) group at the 1-position imparts unique and highly desirable properties. The high electronegativity of the CF3 group can significantly enhance the metabolic stability and binding affinity of derivative compounds.[1] This makes this compound a valuable precursor for the synthesis of novel therapeutic agents and agrochemicals.

The inherent stability of this compound is crucial for its effective use. Degradation can lead to the formation of impurities, which may compromise the yield and purity of subsequent reactions, and in a pharmaceutical context, could introduce potentially harmful substances. This guide will therefore elucidate the factors governing its stability and provide actionable protocols for its proper storage and handling.

Chemical Structure and Physicochemical Properties

A foundational understanding of the molecule's structure is paramount to predicting its stability.

Diagram 1: Chemical Structure of this compound

A 2D representation of this compound.

| Property | Value/Description | Source |

| Molecular Formula | C4H2BrF3N2 | [2] |

| Molecular Weight | 214.97 g/mol | [2] |

| Appearance | Colorless to light yellow liquid or solid | [3] |

| Melting Point | 4°C | [3] |

| Boiling Point | 35-37°C | [3] |

| Solubility | Soluble in common organic solvents like methanol, dichloromethane. | [4] |

Core Stability Profile

Under recommended storage conditions, this compound is a stable compound. However, its stability can be compromised by exposure to certain environmental factors. The trifluoromethyl group, being a strong electron-withdrawing group, generally enhances the thermal and metabolic stability of the pyrazole ring.[5]

Incompatibilities

To maintain the integrity of this compound, contact with the following should be avoided:

-

Strong Oxidizing Agents: These can lead to oxidative degradation of the pyrazole ring.

-

Strong Acids: Acidic conditions can potentially promote hydrolysis or other degradation reactions.

Conditions to Avoid

Exposure to the following conditions should be minimized to prevent degradation:

-

Heat: Elevated temperatures can accelerate decomposition.

-

Light: Photochemical degradation is a potential risk for many aromatic and heterocyclic compounds.

-

Moisture: The compound should be protected from humidity to prevent potential hydrolysis.

Recommended Storage and Handling Conditions

Based on available safety data sheets and general chemical principles, the following storage and handling procedures are recommended to ensure the long-term stability of this compound.

Long-Term Storage

For optimal long-term stability, the compound should be stored under the following conditions:

| Parameter | Recommendation | Rationale |

| Temperature | 2-8°C (Refrigerated) | Minimizes thermal degradation and preserves the compound's integrity over extended periods. |

| Atmosphere | Store in a dry, well-ventilated place. | Prevents hydrolysis and degradation from atmospheric moisture. |

| Light Exposure | Keep container tightly closed and in a dark place. | Protects the compound from potential photolytic degradation. |

| Container | Use a tightly sealed, inert container (e.g., amber glass bottle). | Prevents contamination and exposure to light and moisture. |

Handling

When handling this compound, it is crucial to adhere to standard laboratory safety practices:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.

-

Inert Atmosphere: For applications requiring high purity, handling under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent oxidative degradation.

Potential Degradation Pathways

Diagram 2: Hypothetical Degradation Pathways

A conceptual diagram of potential degradation pathways for this compound under various stress conditions.

-

Hydrolytic Degradation: Under strong acidic or basic conditions, the compound may undergo hydrolysis. This could potentially involve the cleavage of the C-Br bond or, under more extreme conditions, the opening of the pyrazole ring.

-

Oxidative Degradation: Exposure to oxidizing agents could lead to the formation of N-oxides or other oxidation products of the pyrazole ring.

-

Photolytic Degradation: Upon exposure to UV or visible light, the molecule may absorb energy, leading to the formation of reactive intermediates and subsequent degradation. This could involve radical mechanisms, potentially leading to debromination or polymerization.

-

Thermal Degradation: At elevated temperatures, the compound is expected to decompose. The trifluoromethyl group generally imparts high thermal stability to heterocyclic compounds.[6]

Experimental Protocols for Stability Assessment

To empirically determine the stability of this compound, a series of forced degradation studies should be conducted. These studies are designed to accelerate the degradation process and are crucial for identifying potential degradants and developing stability-indicating analytical methods. The following protocols are based on the principles outlined in the ICH Q1A and Q1B guidelines.[7][8]

Diagram 3: Experimental Workflow for Stability Testing

A flowchart illustrating the key steps in conducting forced degradation studies.

Analytical Methodology

A stability-indicating analytical method, typically a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV and Mass Spectrometric (MS) detection, should be developed and validated.[4][9] This method must be able to separate the intact compound from all potential degradation products.

Forced Degradation (Stress Testing) Protocols

The goal of these studies is to achieve 5-20% degradation of the active substance to ensure that the analytical method is stability-indicating and to identify the primary degradation products.

6.2.1. Hydrolytic Stability

-

Prepare solutions of the compound (e.g., 1 mg/mL) in:

-

0.1 N HCl (acidic hydrolysis)

-

Water (neutral hydrolysis)

-

0.1 N NaOH (basic hydrolysis)

-

-

Store the solutions at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours).

-

At each time point, withdraw an aliquot, neutralize if necessary, and analyze by the stability-indicating HPLC method.

6.2.2. Oxidative Stability

-

Prepare a solution of the compound (e.g., 1 mg/mL) in a suitable solvent.

-

Add a solution of 3% hydrogen peroxide.

-

Store the solution at room temperature for a defined period, protected from light.

-

Analyze aliquots at various time points.

6.2.3. Photostability

-

Expose a solid sample and a solution of the compound to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[7]

-

A control sample should be wrapped in aluminum foil to protect it from light.

-

Analyze both the exposed and control samples after the exposure period.

6.2.4. Thermal Stability (Solid State)

-

Place a solid sample of the compound in a controlled temperature chamber at a temperature significantly higher than the recommended storage temperature (e.g., 60°C, 80°C).

-

Analyze the sample at defined time intervals to assess for degradation.

Conclusion

This compound is a stable compound when stored and handled under the appropriate conditions. Its stability is enhanced by the presence of the trifluoromethyl group. The primary risks to its integrity are exposure to high temperatures, light, moisture, strong oxidizing agents, and strong acids. By adhering to the recommended storage conditions of refrigeration (2-8°C) in a dry, dark, and well-ventilated environment, researchers can ensure the quality and reliability of this important synthetic intermediate. For critical applications, conducting forced degradation studies is highly recommended to fully understand its stability profile and to develop robust analytical methods for its quality control.

References

- Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candid

- Q1B Photostability Testing of New Active Substances and Medicinal Products - EMA. (n.d.).

- 4-Bromo-3-cyclopropyl-5-(trifluoromethyl)-1H-pyrazole - Benchchem. (n.d.).

- Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC - NIH. (2008, April 29).

- Structure and tautomerism of 4-bromo substituted 1 H-pyrazoles - ResearchG

- This compound | C4H2BrF3N2 | CID 59238833 - PubChem. (n.d.).

- 4-bromo-1-methyl-3-(trifluoromethyl)-1h-pyrazole - PubChemLite. (n.d.).

- Innate C-H trifluoromethylation of heterocycles - PMC - NIH. (n.d.).

- Comprehensive Mass Spectrometry Workflows to Systematically Elucidate Transformation Processes of Organic Micropollutants: A Case Study on the Photodegradation of Four Pharmaceuticals - NIH. (n.d.).

- Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products - Q Labor

- (PDF)

- (PDF)

- 4-Bromo-3-(trifluoromethyl)-1H-pyrazole, 97%, Thermo Scientific 1 g | Buy Online. (n.d.).

- 1046831-97-3|this compound - BLDpharm. (n.d.).

- Investigation of norflurazon pesticide photodegradation using plasma desorption time-of-flight mass spectrometry analysis - PubMed. (n.d.).

- Synthesis of 4-bromo-5-(trifluoromethyl)

- 4-BroMo-1-trifluoroMethyl-1H-pyrazole - Echemi. (n.d.).

- Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison - MDPI. (2023, July 14).

- stability-indicating uplc method: Topics by Science.gov. (n.d.).

- 4-bromo-3-fluoro-1-methyl-1H-pyrazole | C4H4BrFN2 | CID 84656718 - PubChem. (n.d.).

- (PDF)

- Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times - ResearchG

- Tracking proteasome degradation: A cross-organ analysis via intact degradomics mass spectrometry - PubMed. (n.d.).

- Development and Validation of Stability Indicating Assay Method and Characterization of Degradation Product for Brexpiprazole Bulk by RP - JOCPR. (n.d.).

- Characterization of potential degradation products of brexpiprazole by liquid chromatography/quadrupole–time‐of‐flight mass spectrometry and nuclear magnetic resonance, and prediction of their physicochemical properties by ADMET Predictor - ResearchG

- Harshad Tanpure, Int. J. of Pharm. Sci., 2025, Vol 3, Issue 5, 4466-4489 - International Journal of Pharmaceutical Sciences. (2025, May 27).

- Synthesis and Pharmacological Activities of Pyrazole Deriv

- stability-indicating rp-uplc method: Topics by Science.gov. (n.d.).

- A Novel, Validated Stability-Indicating UPLC Method for the Estimation of Lansoprazole and its Impurities in Bulk Drug and Pharmaceutical Dosage Forms - Semantic Scholar. (n.d.).

- 4-Bromo-3,5-dimethyl-1-(trifluoromethyl)-1H-pyrazole. (2025, November 28).

- Enhanced Photodegradation of p-Nitrobenzoic Acid by Binary Mixtures with Ba 2+ /TiO 2 and MCM-41 - MDPI. (2021, May 5).

- Photodegradation of bromophenol blue with fluorinated TiO2 composite - ResearchG

Sources

- 1. 4-Bromo-3-cyclopropyl-5-(trifluoromethyl)-1H-pyrazole| [benchchem.com]

- 2. This compound | C4H2BrF3N2 | CID 59238833 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. researchgate.net [researchgate.net]

- 5. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. 1046831-97-3 | this compound - Moldb [moldb.com]

- 9. ijpsjournal.com [ijpsjournal.com]

An In-depth Technical Guide to the Solubility of 4-bromo-1-(trifluoromethyl)-1H-pyrazole in Organic Solvents

For the attention of: Researchers, Scientists, and Drug Development Professionals